molecular formula C17H14FN5O2S3 B2833482 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 362501-64-2

2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2833482
CAS No.: 362501-64-2
M. Wt: 435.51
InChI Key: DGEZDBQGXUIYQZ-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₁H₁₇FN₄O₂S₃ and molecular weight 484.59 g/mol (CAS: 687561-60-0), is a thioacetamide derivative featuring a tetrahydrothieno[3,2-d]pyrimidinone core substituted with a 4-fluorophenyl group and linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety via a thioether bridge . The compound is stored under dry conditions at 2–8°C and carries a H302 hazard classification (harmful if swallowed) .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S3/c1-9-21-22-16(28-9)20-13(24)8-27-17-19-12-6-7-26-14(12)15(25)23(17)11-4-2-10(18)3-5-11/h2-5H,6-8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZDBQGXUIYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure comprising a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of a 4-fluorophenyl group and a 5-methyl-1,3,4-thiadiazole moiety is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole and pyrimidine exhibit potent anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxicity of related thiadiazole compounds:

  • IC50 values for selected derivatives ranged from 5.69 to 9.36 µM against MCF-7 cells .
  • The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced anticancer efficacy.

Antimicrobial Activity

Compounds featuring the thiadiazole and pyrimidine structures have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:

MicroorganismActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting biofilm formation.

Pharmacological Potential

Given its diverse biological activities, this compound represents a promising candidate for further pharmacological development. Its potential applications include:

  • Antiviral agents : The structural motifs suggest possible efficacy against viral infections.
  • Antitumor therapies : Its cytotoxic properties warrant exploration in oncology settings.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 686771-26-6) Molecular Formula: C₂₂H₂₀N₄O₂S₃ Key Difference: Replacement of the 4-fluorophenyl group with a 4-methylphenyl substituent.

2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Key Difference: A pyrimidinone core instead of tetrahydrothienopyrimidinone and a trifluoromethyl-substituted benzothiazole group. Impact: The trifluoromethyl group increases electronegativity and may enhance target binding affinity, as seen in kinase inhibitors .

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Key Difference: Quinazolinone core with a sulfamoylphenyl substituent. Impact: The sulfonamide group introduces hydrogen-bonding capacity, improving solubility and interaction with polar enzyme active sites .

Table 1: Comparative Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C)
Target Compound C₂₁H₁₇FN₄O₂S₃ 484.59 Tetrahydrothienopyrimidinone 4-Fluorophenyl, 5-methylthiadiazole Not reported
4-Methylphenyl Analogue C₂₂H₂₀N₄O₂S₃ 474.57 Tetrahydrothienopyrimidinone 4-Methylphenyl, 5-methylthiadiazole Not reported
Quinazolinone Derivative C₂₂H₁₈N₄O₃S₂ 450.53 Quinazolinone 4-Sulfamoylphenyl, phenyl 269.0
Trifluoromethyl-Benzothiazole Analogue C₂₃H₁₈F₃N₃O₂S₂ 513.52 Pyrimidinone 3,5-Dimethoxyphenyl, CF₃-benzothiazole Not reported

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